4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Overview
Description
4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is a chemical compound with the molecular formula C13H16BNO2 and a molecular weight of 229.09 g/mol It is a boron-containing compound that features a benzonitrile group attached to a dioxaborinane ring
Preparation Methods
The synthesis of 4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile typically involves the reaction of 4-cyanophenylboronic acid with trimethyl borate under specific conditions . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts or reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound can be used in the development of boron-based drugs or as a probe in biological studies.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The boron atom in the compound can form stable complexes with various biomolecules, influencing their activity and function. The specific pathways involved depend on the context of its application, such as in drug development or catalysis.
Comparison with Similar Compounds
4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile can be compared with other boron-containing compounds such as:
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound has a similar dioxaborinane ring but with different substituents.
Bis-(4,4,6-trimethyl-[1,3,2]dioxaborinan-2-yl)-oxid diboric acid: This compound features two dioxaborinane rings connected by an oxygen atom.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO2/c1-10-8-13(2,3)17-14(16-10)12-6-4-11(9-15)5-7-12/h4-7,10H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBAAYVYBDCJNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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